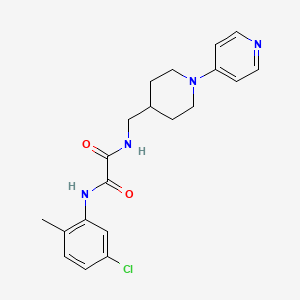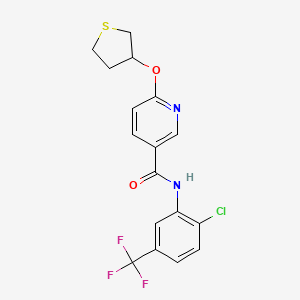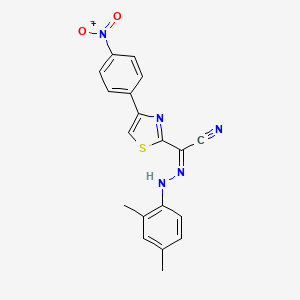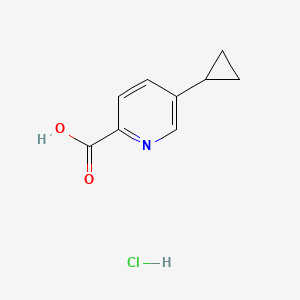
N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
The compound N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, due to its complex structure involving heterocycles containing nitrogen, participates in a variety of chemical reactions that are central to the development of new chemical entities. For instance, reactions of 1,2-dioxo-3a-alkyl-4,7-dichloroxazolidino[3,2-f]pyrido[2,3-b]-1,4-thiazines with morpholine, piperidine, and pyrrolidine have been explored to form 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine, showcasing the potential for creating a wide range of derivatives for further pharmacological studies (Solov’eva et al., 1993).
Pharmacological Interactions
The molecular interaction of related compounds with biological receptors signifies another critical area of research. For example, an antagonist with a similar structure showed potent and selective antagonism for the CB1 cannabinoid receptor, which was elucidated using AM1 molecular orbital method and conformational analysis. This underlines the importance of structural conformation in binding interactions, offering insights into the design of receptor-specific drugs (Shim et al., 2002).
Antagonistic Activities
The compound's structural analogs have been identified as potent glycine transporter 1 inhibitors, highlighting the diverse therapeutic potentials ranging from neurological disorders to potential treatments for conditions associated with neurotransmitter dysregulation (Yamamoto et al., 2016). Similarly, other related compounds exhibit antagonist activity towards cannabinoid receptors, suggesting their utility in exploring therapeutic avenues for diseases modulated by these receptors (Lan et al., 1999).
Insecticidal Applications
Beyond pharmacological applications, derivatives of the compound have shown significant insecticidal activity, particularly against aphids, suggesting their potential in agricultural pest management strategies. This broadens the scope of research and application of such compounds beyond human medicine to include plant protection (Bakhite et al., 2014).
Antidepressant and Nootropic Agents
Furthermore, research into the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to this compound structure, as potential antidepressant and nootropic agents, underscores the chemical's versatility in addressing a range of mental health conditions (Thomas et al., 2016).
properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14-2-3-16(21)12-18(14)24-20(27)19(26)23-13-15-6-10-25(11-7-15)17-4-8-22-9-5-17/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLFZTHRUPQCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)
methanone](/img/structure/B2736997.png)

![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)


![4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2737007.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)
![(E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2737011.png)